![molecular formula C11H12N2O B1401379 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one CAS No. 960079-47-4](/img/structure/B1401379.png)
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
Übersicht
Beschreibung
“2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one” is a compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 g/mol . The compound is also known by other names such as “960079-47-4” and "DTXSID70735110" .
Synthesis Analysis
The synthesis of 2,6-diazaspiro[3.3]heptane building blocks, which are structural surrogates of piperazine, has been reported . These building blocks have been shown to be useful in arene amination reactions, yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .
Molecular Structure Analysis
The InChI string for “2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one” is “InChI=1S/C11H12N2O/c14-10-11(6-12-7-11)8-13(10)9-4-2-1-3-5-9/h1-5,12H,6-8H2” and the InChIKey is "JGOYKNYAYFJVST-UHFFFAOYSA-N" . The Canonical SMILES string is "C1C2(CN1)CN(C2=O)C3=CC=CC=C3" .
Physical And Chemical Properties Analysis
The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 32.3 Ų . The compound has a Complexity of 254 .
Wissenschaftliche Forschungsanwendungen
1. Antitubercular Lead Development
- Application Summary : The compound has been used in the development of a potent antitubercular lead. A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro [3.4]octane building block .
- Methods of Application : The in vitro inhibitory activities of the synthesized compounds were assessed against Mycobacterium tuberculosis H37Rv .
- Results : A remarkably potent antitubercular lead displaying a minimal inhibitory concentration of 0.016 μg/mL was identified .
2. Synthesis of Highly Functionalized Pyrazolone Systems
- Application Summary : The compound has been used in the synthesis of highly functionalized pyrazolone systems via rearrangement of 5-phenyl-1-oxa-5,6-diazaspiro .
- Methods of Application : The reaction of the compound with nucleophilic reagents was investigated. The resulting products depend on the type of the diazaspiro compound and/or the nucleophile used .
- Results : The structure of the resulting compounds was elucidated using elemental analysis, mass spectrometry, IR and, particularly, NMR spectroscopy .
3. Development of Synthetic Routes
- Application Summary : The compound has been used in the development of synthetic routes for the preparation of 2,6-disubstituted spiro[3.3]heptanes . Possibilities for introducing different functionalities like nitriles and sulfonamides were also investigated .
- Methods of Application : The synthetic routes presented describe successive [2+2] cycloadditions between dichloroketene and olefins to give the sought after spiro compounds with low to moderate yields throughout the multi-step synthesis .
- Results : The [2+2] cycloadditions offered low turnovers and chromatography was required for purification .
4. Synthesis of Amino Acids
- Application Summary : The compound has been used in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues .
- Methods of Application : The construction of the 2-azaspiro[3.3]heptane core in both 4 and 5 was done by consequent closure of the cyclobutane and azetidine rings using bis-alkylation of malonate and tosylamide, respectively .
- Results : The two novel amino acids were added to the family of the sterically constrained amino acids for use in chemistry, biochemistry, and drug design .
5. Development of Synthetic Routes with Higher Turnover
- Application Summary : The compound has been used in the development of synthetic routes for the preparation of 2,6-disubstituted spiro[3.3]heptanes . This multi-step synthesis offered higher turnover and yields and often there was no need for purification through chromatography .
- Methods of Application : The synthetic route with cyclisations through double substitution reactions between di-electrophiles and di-nucleophiles resulting in a 2,6-disubstituted spiro[3.3]heptane is also described .
- Results : The synthetic routes presented describe successive [2+2] cycloadditions between dichloroketene and olefins to give the sought after spiro compounds with low to moderate yields throughout the multi-step synthesis .
6. Synthesis of Highly Functionalized Pyrazolone Systems
- Application Summary : The compound has been used in the synthesis of highly functionalized pyrazolone systems via rearrangement of 5-phenyl-1-oxa-5,6-diazaspiro .
- Methods of Application : The reaction of the compound with nucleophilic reagents was investigated. The resulting products depend on the type of the diazaspiro compound and/or the nucleophile used .
- Results : The structure of the resulting compounds was elucidated using elemental analysis, mass spectrometry, IR and, particularly, NMR spectroscopy .
Eigenschaften
IUPAC Name |
2-phenyl-2,6-diazaspiro[3.3]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-11(6-12-7-11)8-13(10)9-4-2-1-3-5-9/h1-5,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOYKNYAYFJVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735110 | |
| Record name | 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one | |
CAS RN |
960079-47-4 | |
| Record name | 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



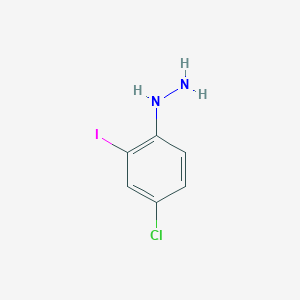
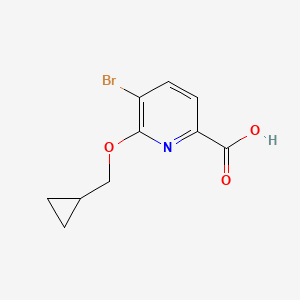
![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)
![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)
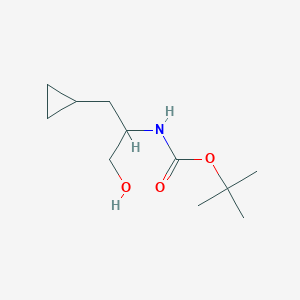
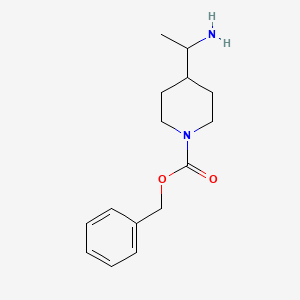
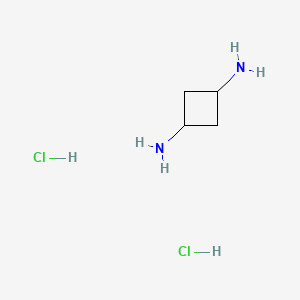
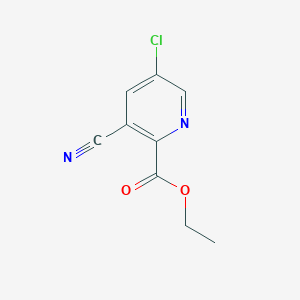
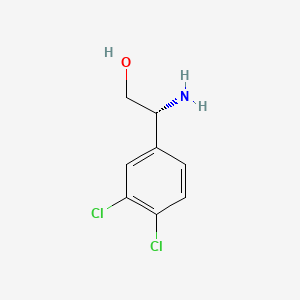
![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)

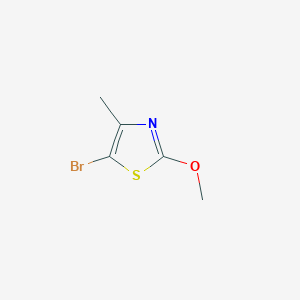
![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)